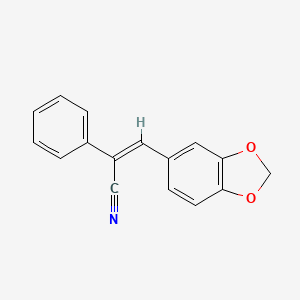

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile

描述

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. It is a psychoactive substance that is widely used for recreational purposes due to its euphoric and empathogenic effects. However, MDMA has also shown potential in scientific research for its therapeutic properties.

作用机制

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are responsible for reward and motivation. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile also affects the release and reuptake of these neurotransmitters, leading to a surge of positive emotions and feelings of empathy.

Biochemical and Physiological Effects:

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and hyperthermia. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to anxiety and panic attacks. Long-term use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile can result in serotonin depletion, which can lead to depression and cognitive impairment.

实验室实验的优点和局限性

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several advantages for lab experiments, such as its ability to induce empathy and social behavior in animals. It can also be used to study the effects of serotonin on behavior and cognition. However, the use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile in lab experiments is limited by its potential for abuse and the ethical concerns surrounding the use of psychoactive drugs in animal research.

未来方向

The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy is being studied in phase III clinical trials for the treatment of PTSD. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being investigated for its potential to promote neuroplasticity and repair in conditions such as stroke and traumatic brain injury. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being studied for its ability to improve quality of life in cancer patients. Additionally, new synthetic analogs of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile are being developed for their potential therapeutic properties.

Conclusion:

In conclusion, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is a synthetic drug with potential therapeutic properties that has been widely used for recreational purposes. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to positive emotions and feelings of empathy. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its therapeutic effects in various fields such as psychiatry, neurology, and oncology. However, its use in lab experiments is limited by its potential for abuse and ethical concerns. The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising, offering new insights into its therapeutic potential.

合成方法

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and alcohol.

科学研究应用

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been investigated for its neuroprotective and neuroregenerative properties in conditions such as Parkinson's disease and stroke. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its ability to alleviate anxiety and depression in cancer patients.

属性

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-10-14(13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)19-11-18-15/h1-9H,11H2/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNCFMBWTKSMJN-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6948-55-6 | |

| Record name | 3,4-Dioxymethylenebenzylidenephenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)

![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)

![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)

![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)

![1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5832161.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)